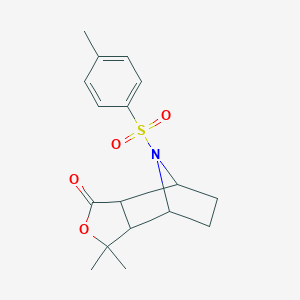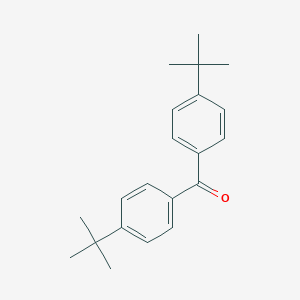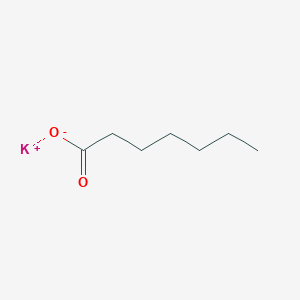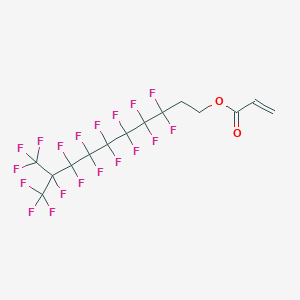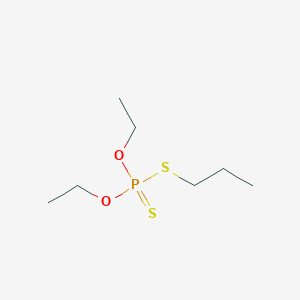![molecular formula C6H11N3O B101132 [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea CAS No. 16983-59-8](/img/structure/B101132.png)
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, also known as PU-14, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in various studies. In
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to have various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation. This inhibition can potentially reduce the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another application of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its use as a potential anticancer agent. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action can potentially be used to develop new cancer therapies.
Wirkmechanismus
The mechanism of action of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea involves the inhibition of the NF-κB signaling pathway. This pathway plays a role in inflammation and immune response. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea inhibits the activation of this pathway by blocking the phosphorylation of IκBα, which is a protein that regulates the NF-κB pathway. This inhibition leads to the reduction of inflammation and immune response.
Biochemische Und Physiologische Effekte
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. This reduction can potentially be used to treat various inflammatory diseases.
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has also been shown to have neuroprotective effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can protect neurons from oxidative stress and reduce neuroinflammation. This neuroprotective effect can potentially be used to treat neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it easy to synthesize and use in experiments. Another advantage is its specificity towards the NF-κB pathway, which makes it a useful tool for studying this pathway.
One of the limitations of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its potential toxicity. Studies have shown that high doses of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be toxic to cells. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in scientific research. One direction is the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. Another direction is the development of new anticancer therapies that target the NF-κB pathway.
Further studies can also be done to explore the potential toxicity of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea and to develop new methods for synthesizing [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with improved solubility. The use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in combination with other therapeutic agents can also be explored to enhance its therapeutic effects.
Conclusion:
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, or [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, is a small molecule that has shown promising results in various scientific research applications. Its inhibition of the NF-κB pathway makes it a useful tool for studying this pathway and developing new therapies. While there are limitations to its use, further studies can be done to explore its potential in various applications.
Synthesemethoden
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be synthesized using various methods. One of the most common methods involves the reaction of pent-3-en-2-one with urea in the presence of a catalyst. Another method involves the reaction of pent-3-en-2-amine with urea in the presence of a catalyst. Both methods yield [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with high purity and yield.
Eigenschaften
CAS-Nummer |
16983-59-8 |
|---|---|
Produktname |
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea |
Molekularformel |
C6H11N3O |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
[(Z)-[(E)-pent-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H,1-2H3,(H3,7,9,10)/b4-3+,8-5- |
InChI-Schlüssel |
KYKBBRLSBGEFIW-LHOHZTISSA-N |
Isomerische SMILES |
C/C=C/C(=N\NC(=O)N)/C |
SMILES |
CC=CC(=NNC(=O)N)C |
Kanonische SMILES |
CC=CC(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



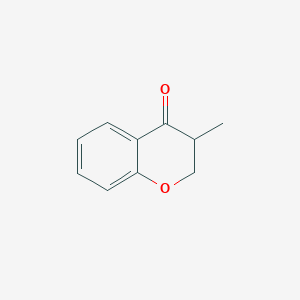
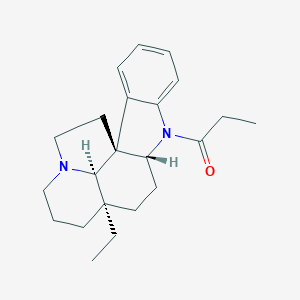
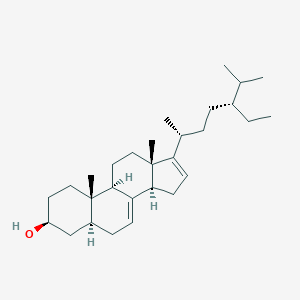
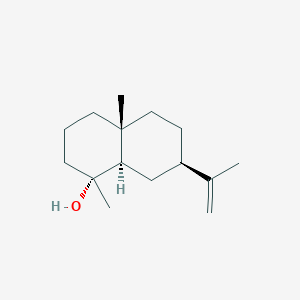
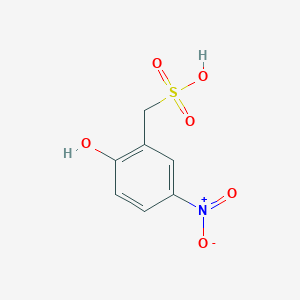
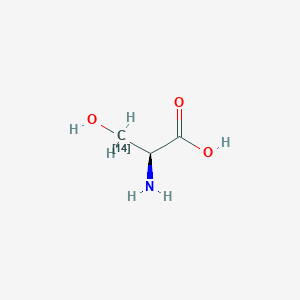
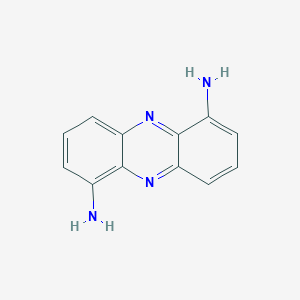
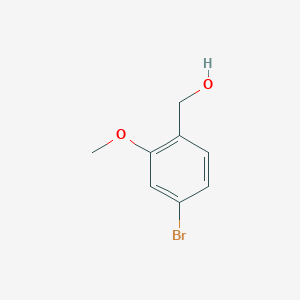
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
